molecular formula C13H16N2O3 B1325017 5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester CAS No. 928653-83-2

5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B1325017
CAS No.: 928653-83-2
M. Wt: 248.28 g/mol
InChI Key: VHFWDIPVJZAJHB-UHFFFAOYSA-N
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Description

“5-Methoxy-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester” is a chemical compound with the empirical formula C13H16N2O3 . It has a molecular weight of 248.28 and is used in proteomics research .


Molecular Structure Analysis

The SMILES string for this compound is COc1cnc2n(ccc2c1)C(=O)OC©©C . This indicates that the compound contains a methoxy group (OCH3), a pyrrolopyridine core, and a tert-butyl ester group.


Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

1. Precursor in the Synthesis of Prodigiosin and Analogs 5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester has been used in the synthesis of prodigiosin, a tripyrrole natural product with notable biological activities. Research by Wasserman et al. (2004) demonstrated that the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield α,α′-bipyrroles, which are precursors to prodigiosin and its analogs (Wasserman et al., 2004).

2. Formation of 5-Substituted Pyrroles In related research, the same team reported that the tert-butyl ester of 3-methoxy-2-pyrrolecarboxylic acid undergoes reaction with singlet oxygen to form 5-substituted pyrroles. These pyrroles have potential for further chemical transformations and applications in organic synthesis (Wasserman et al., 1999).

3. Synthesis of Pyrrolopyrimidines The compound has also been utilized in the preparation of pyrrolopyrimidines, a class of compounds with a wide range of potential applications in medicinal chemistry. Kim and Santilli (1969) described the synthesis of 5-hydroxy-pyrrolo[2,3-d]pyrimidines from related compounds, highlighting the versatility of pyrrolopyridine derivatives in chemical synthesis (Kim & Santilli, 1969).

4. Preparation of Pentafluorosulfanyl Pyrrole Carboxylic Acid Esters Research by Dolbier and Zheng (2009) explored the preparation of pyrrole derivatives bearing a pentafluorosulfanyl group, using similar chemical structures as starting points. This work opens avenues for the synthesis of novel pyrrole compounds with potential applications in various scientific fields (Dolbier & Zheng, 2009).

5. Synthesis of Dihydro-3H-pyrrolopyrrole-1-carboxylic Acids In the context of pharmaceutical research, the synthesis of dihydro-3H-pyrrolopyrrole-1-carboxylic acids, which are structurally related to the compound , has been investigated for their potential anti-inflammatory and analgesic activities. Muchowski et al. (1985) have conducted extensive research in this area, demonstrating the broad applicability of pyrrolopyridine derivatives in medicinal chemistry (Muchowski et al., 1985).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

Future Directions

The compound is used in proteomics research , and related 1H-pyrrolo[2,3-b]pyridine derivatives have shown potential in cancer therapy . Therefore, future research could focus on exploring its potential applications in medical and biological research.

Properties

IUPAC Name

tert-butyl 5-methoxypyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-6-5-9-7-10(17-4)8-14-11(9)15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFWDIPVJZAJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640136
Record name tert-Butyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928653-83-2
Record name 1,1-Dimethylethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928653-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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